molecular formula C13H17NO4S2 B2950886 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 1795455-93-4

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2950886
CAS No.: 1795455-93-4
M. Wt: 315.4
InChI Key: DSLVGVKSUOKGHK-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a heterocyclic compound that features both furan and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the sulfonamide group. The furan ring is then attached via a methoxyethyl linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the furan and thiophene rings .

Scientific Research Applications

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Furan Derivatives: Compounds such as furfuryl alcohol and 2-furoic acid contain the furan ring.

Uniqueness

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is unique due to its combined furan and thiophene rings linked by a methoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-3-10-6-7-13(19-10)20(15,16)14-9-12(17-2)11-5-4-8-18-11/h4-8,12,14H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVGVKSUOKGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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